molecular formula C18H22ClN3O2S B2500859 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide CAS No. 327088-21-1

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2500859
CAS No.: 327088-21-1
M. Wt: 379.9
InChI Key: GODMAVWAPALKBA-UHFFFAOYSA-N
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Description

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.

    Introduction of the azepane ring: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions might target the sulfonamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinally, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antibacterial, or anticancer activities.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The azepane ring might interact with specific receptors or proteins, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-chlorophenyl)benzenesulfonamide: Lacks the azepane ring.

    3-amino-4-(piperidin-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide: Contains a piperidine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide might confer unique biological properties, such as increased binding affinity to certain receptors or enhanced stability.

Properties

IUPAC Name

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODMAVWAPALKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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